

Independent Verification Guide: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid Bioactivity

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Compound of Interest

Compound Name: 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid

Cat. No.: B15303980

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Executive Summary & Compound Profile

Compound Name: **2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid** CAS: 1311264-96-6
Molecular Formula: C₁₁H₁₁BrO₃ Target Class: G-Protein Coupled Receptor (GPCR) Modulator
Primary Hypothesis: GPR120 (FFAR4) Agonist Secondary Hypothesis: CRTH2 (DP2)
Antagonist / Auxin Mimic (Plant)

Rationale: The 1,1-disubstituted cyclopropyl group acts as a bioisostere for a gem-dimethyl or ethyl linker, restricting the conformational freedom of the phenoxyacetic acid tail. This structural rigidity is a known strategy to enhance selectivity for GPR120 over GPR40 (FFAR1) and to improve metabolic stability compared to flexible phenoxypropanoic acid derivatives like TUG-891.

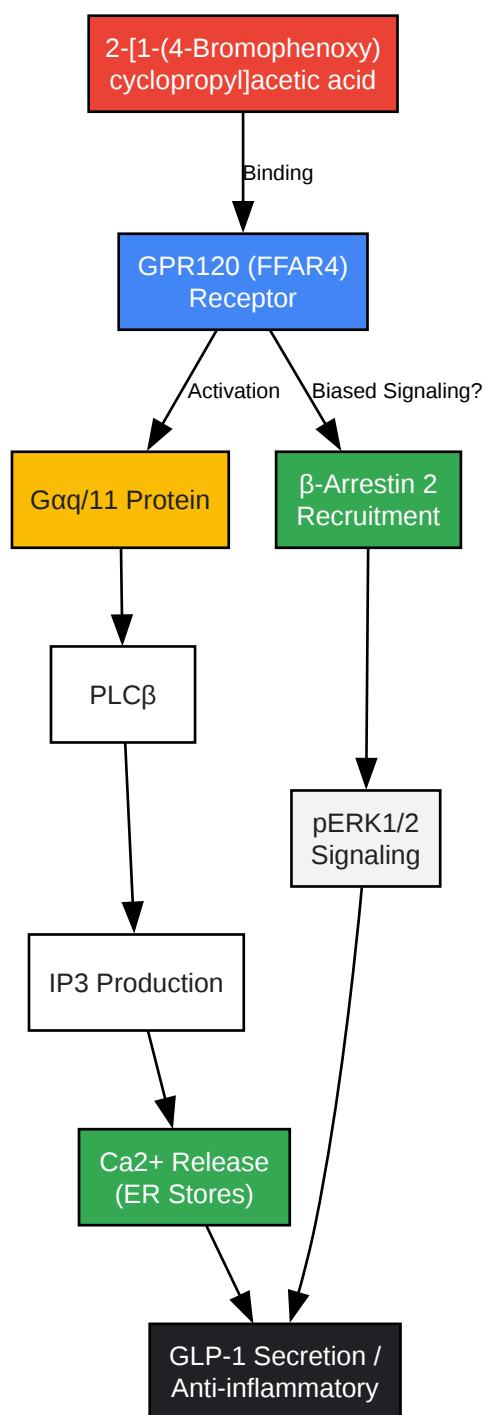
Comparative Analysis: Standards vs. Candidate

To validate the bioactivity of the candidate, it must be benchmarked against established ligands.

Feature	Candidate (1311264-96-6)	TUG-891 (Standard GPR120 Agonist)	GW9508 (Dual GPR120/GPR4 0 Agonist)	Ramatroban (CRTH2 Antagonist)
Core Scaffold	Phenoxy- cyclopropyl- acetic acid	Phenylpropanoic acid	Phenoxypropano ic acid	Sulfonamide / Indole acetic acid
Linker Rigidity	High (Cyclopropyl)	Low (Flexible alkyl chain)	Low (Flexible alkyl chain)	High (Fused rings)
Selectivity Goal	GPR120 > GPR40	GPR120 > GPR40 (High)	Non-selective	CRTH2 selective
Lipophilicity (cLogP)	~2.8 (Est.)	~4.5	~5.8	~3.5
Primary Readout	Ca ²⁺ flux / β - arrestin	β -arrestin recruitment	Ca ²⁺ flux	Ca ²⁺ flux inhibition

Mechanism of Action & Signaling Pathway

The candidate is hypothesized to bind to the orthosteric site of GPR120, triggering G α q/11-mediated calcium mobilization and/or β -arrestin recruitment.



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Figure 1: Putative signaling cascade for GPR120 activation. The candidate may exhibit biased signaling (Gq vs. β -arrestin), which determines its therapeutic profile.

Experimental Verification Protocols

Protocol A: Functional Calcium Mobilization Assay (Gq-Coupling)

Objective: Determine the EC₅₀ of the candidate for GPR120 activation.

Reagents:

- Cell Line: CHO-K1 or HEK293 stably expressing human GPR120 (hGPR120).
- Control: TUG-891 (Positive), DMSO (Negative).
- Detection: FLIPR Calcium 6 Assay Kit (Molecular Devices).

Workflow:

- Seeding: Plate hGPR120-CHO cells (10,000/well) in 384-well black/clear plates. Incubate overnight.
- Dye Loading: Aspirate media; add 20 μ L Calcium 6 dye loading buffer. Incubate 2h at 37°C.
- Compound Prep: Prepare 10-point serial dilution of candidate (Start 100 μ M, 1:3 dilution) in HBSS buffer.
- Addition: Add 10 μ L of compound to cells using automated liquid handler (e.g., Hamamatsu FDSS).
- Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) for 120s.
- Analysis: Calculate
 - . Fit data to 4-parameter logistic equation to derive EC₅₀.

Validation Criteria:

- Z' Factor: > 0.5 for the assay plate.
- Reference: TUG-891 EC₅₀ should be ~20-50 nM.

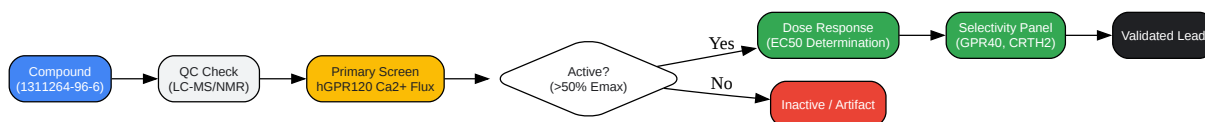
- Hit Definition: Candidate $EC_{50} < 10 \mu\text{M}$ with $>50\%$ Emax of TUG-891.

Protocol B: Selectivity Screen (GPR40 & CRTH2)

Objective: Confirm target specificity, as phenoxyacetic acids can cross-react.

- GPR40 Counter-Screen: Repeat Protocol A using hGPR40-expressing cells.
 - Success: $EC_{50} (\text{GPR40}) > 100 \times EC_{50} (\text{GPR120})$.
- CRTH2 Antagonist Mode:
 - Stimulate hCRTH2 cells with PGD2 (EC_{80}).
 - Add candidate compound.^{[1][2][3][4][5][6]}
 - Success: No inhibition of PGD2-induced Ca^{2+} flux ($IC_{50} > 10 \mu\text{M}$).

Verification Workflow Diagram



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Figure 2: Step-by-step verification logic to confirm bioactivity and rule out false positives.

References

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